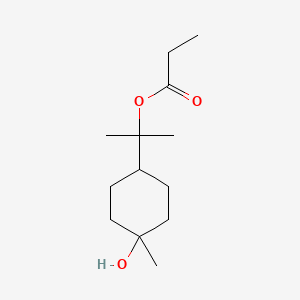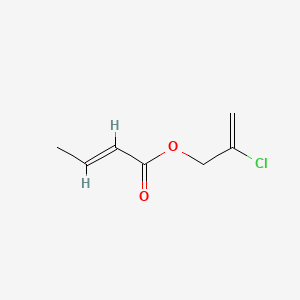
1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) is a chemical compound with the molecular formula C8H13NO4. It is a derivative of cyclopentanedicarboxylic acid, featuring an amino group and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) typically involves the reaction of cyclopentanedicarboxylic acid with appropriate reagents to introduce the amino and methyl ester groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Amination: Introducing the amino group through reactions with amines or ammonia.
Esterification: Forming the methyl ester group by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ester groups can participate in substitution reactions with other reagents, leading to the formation of new compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) involves its interaction with molecular targets and pathways within biological systems. The amino and ester groups can participate in various biochemical reactions, influencing the compound’s activity and effects. Specific molecular targets and pathways depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) can be compared with other similar compounds, such as:
1,3-Cyclopentanedicarboxylicacid,1-amino-2-methylester: Differing by the position of the methyl group.
1,3-Cyclopentanedicarboxylicacid,1-amino-4-methylester: Another positional isomer with the methyl group at a different position.
These comparisons highlight the uniqueness of 1,3-Cyclopentanedicarboxylicacid,1-amino-,3-methylester(9CI) in terms of its specific chemical structure and properties.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-amino-3-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-7(5(10)11)2-3-8(9,4-7)6(12)13/h2-4,9H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
YRYVQXINPRUUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)

![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
![Acetic acid, bis[(1-oxo-2-propenyl)amino]-](/img/structure/B13819991.png)





![Disodium2-[2-[2-sulfonato-4-(1,3,5-triazin-2-ylamino)phenyl]ethenyl]-5-(1,3,5-triazin-2-ylamino)benzenesulfonate](/img/structure/B13820028.png)


![Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13820037.png)
![2-hydroxy-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B13820038.png)
